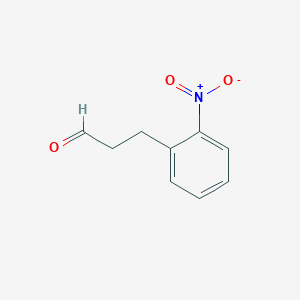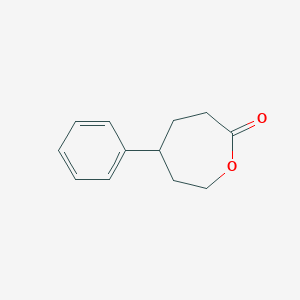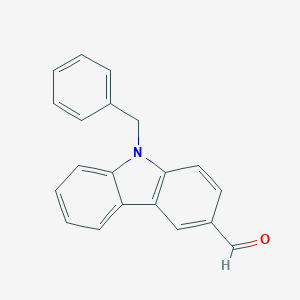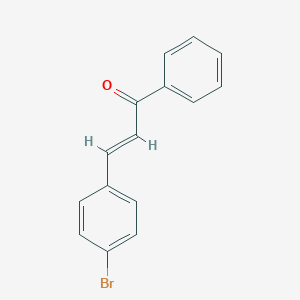
1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) is a heterocyclic compound that combines the structural elements of benzimidazole and pyrrole Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyrrole is a five-membered aromatic ring with significant chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid .
Industrial Production Methods: Industrial production of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nitric acid, sulfuric acid, halogens; reactions often carried out under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: N-oxides of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI).
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Various substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Biology: The biological activities of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI), including antimicrobial, antiviral, and anticancer properties, have been explored.
Medicine: The compound has shown potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzimidazole: A structurally related compound with a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrimido[1,2-a]benzimidazole: A polycyclic derivative with structural similarity to 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI), known for its antiviral and antibacterial properties.
Uniqueness: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) stands out due to its unique combination of benzimidazole and pyrrole moieties. This fusion results in a compound with distinct chemical reactivity and biological activities, making it a valuable candidate for various scientific and industrial applications .
Properties
IUPAC Name |
1-(pyrrol-1-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-6-12-11(5-1)13-9-15(12)10-14-7-3-4-8-14/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGBCIKWLSODAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
![2-[3-acetamido-2-[3-acetamido-2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-methyloxan-4-yl]oxy-6-(acetyloxymethyl)-5-hydroxyoxan-4-yl]oxypropanoic acid](/img/structure/B160692.png)


